molecular formula C11H19NO3 B11889396 Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate CAS No. 1333222-18-6

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate

Cat. No.: B11889396
CAS No.: 1333222-18-6
M. Wt: 213.27 g/mol
InChI Key: BDEXMBDFQJSQJJ-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-acetylpyrrolidine-2-carboxylate: Lacks the dimethyl substitution, resulting in different chemical properties.

    Methyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    1-Acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid: The carboxylic acid form of the compound.

Properties

CAS No.

1333222-18-6

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-15-10(14)9-6-7-11(3,4)12(9)8(2)13/h9H,5-7H2,1-4H3

InChI Key

BDEXMBDFQJSQJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)C)(C)C

Origin of Product

United States

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